Medicinal Chemistry Applications of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol
Medicinal Chemistry Applications of 1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol
Part 1: Executive Summary & Scaffold Analysis
The "Linchpin" Intermediate
1-(3,4-Dichloro-benzyl)-1H-pyrazol-4-ol (hereafter referred to as DBP-4-OH ) represents a high-value scaffold in modern medicinal chemistry. It bridges the gap between lipophilic pharmacophores and polar, functionalizable cores. Unlike fully decorated clinical candidates, DBP-4-OH serves as a divergent intermediate —a starting point for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Its structural utility rests on three pillars:
-
The 3,4-Dichlorobenzyl Tail: A privileged motif for hydrophobic pocket occupation, commonly found in antimicrobial, antiviral, and kinase-inhibiting agents.[1] The halogen atoms provide specific electronic contacts (halogen bonding) and metabolic stability against benzylic oxidation.
-
The Pyrazole Core: A bioisostere for imidazole, pyrrole, and phenyl rings, offering optimized dipole moments and hydrogen-bonding capabilities without the high basicity of imidazole (pKa ~2.5 vs 7.0).
-
The 4-Hydroxyl Head: A versatile handle. It acts as a hydrogen bond donor/acceptor (HBD/HBA) in its native form but, more importantly, serves as a nucleophile for etherification, esterification, or carbamoylation to reach distal binding sites in enzymes (e.g., the solvent-exposed front of ATP pockets).[1]
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| Molecular Weight | 243.09 Da | Ideal for FBDD (Rule of 3 compliant). |
| cLogP | ~2.8 - 3.2 | Good lipophilicity for membrane permeability; allows room for polar appendages. |
| TPSA | ~33 Ų | Excellent oral bioavailability potential. |
| H-Bond Donors | 1 | The 4-OH group. |
| pKa (OH) | ~9.5 - 10.0 | Phenol-like acidity; exists as neutral species at physiological pH. |
Part 2: Synthesis & Manufacturing Protocols
To utilize DBP-4-OH effectively, one must master its synthesis. Commercial supplies can be impure; in-house synthesis ensures control over regiochemistry.
Method A: Regioselective N-Alkylation (Recommended)
This protocol avoids the formation of O-alkylated byproducts by utilizing the distinct nucleophilicity of the pyrazole nitrogen under controlled basic conditions.
Reagents:
-
4-Hydroxypyrazole (or 4-(benzyloxy)-1H-pyrazole for protected route)
-
3,4-Dichlorobenzyl chloride[2]
-
Cesium Carbonate (
)[1] -
Acetonitrile (MeCN) or DMF
Protocol:
-
Charge: In a dry round-bottom flask, dissolve 4-hydroxypyrazole (1.0 eq) in anhydrous MeCN (0.2 M).
-
Base Addition: Add
(1.5 eq). The use of Cesium promotes the N-alkylation over O-alkylation due to the "Cesium Effect" (coordination with the harder oxygen anion is less favorable for alkylation than the softer nitrogen anion in this specific heterocyclic context). -
Alkylation: Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.
-
Workup: Filter inorganic salts. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: If using unprotected 4-hydroxypyrazole, maintain strictly stoichiometric base to avoid deprotonating the hydroxyl group (pKa ~10) significantly before the pyrazole NH (pKa ~12, but nucleophilicity is N > O in neutral/mildly basic conditions for this tautomer). Ideally, use 4-benzyloxypyrazole, alkylate, then deprotect via hydrogenation (Pd/C, H2) to guarantee 100% N-regioselectivity.
Method B: De Novo Cyclization (For Analog Generation)
Used when the pyrazole core requires further substitution (e.g., at C3 or C5).[1]
-
Reactants: (3,4-Dichlorobenzyl)hydrazine + Ethyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dicarbonyl precursor).
-
Condition: Reflux in Ethanol with catalytic Acetic Acid.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10][11][12]
Kinase Inhibitor Design (The "Hinge Binder" Strategy)
Pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib). DBP-4-OH serves as a scaffold to probe the ATP-binding pocket .
-
Mechanism: The pyrazole nitrogen (N2) can accept a hydrogen bond from the hinge region backbone (e.g., Leu/Met residues).[1]
-
Elaboration: The 4-OH group is directed toward the solvent front or the ribose-binding pocket.
-
Derivatization: Etherification of the 4-OH with solubilizing groups (e.g., N-methylpiperazine chains) improves physicochemical properties and creates salt bridges with Asp/Glu residues at the pocket entrance.
Soluble Guanylate Cyclase (sGC) Stimulation
Benzyl-pyrazoles are known pharmacophores in sGC stimulators (cardiovascular targets).[1]
-
Role: The 3,4-dichlorobenzyl group mimics the heme-binding motif or fits into the hydrophobic cleft adjacent to the heme domain.
-
Strategy: Use DBP-4-OH to synthesize ethers that extend into the effector binding domain, modulating the NO-sensitivity of the enzyme.
TRP Channel Modulation (Pain & Inflammation)
Transient Receptor Potential (TRP) modulators often feature lipophilic benzyl groups linked to polar heterocyclic heads.[1]
-
Application: DBP-4-OH derivatives have shown potential in blocking TRPA1 or TRPV1 channels. The 3,4-dichloro substitution is critical for potency, likely due to halogen bonding with carbonyl backbone atoms in the receptor.
Part 4: Visualizing the Divergent Synthesis Workflow
The following diagram illustrates how DBP-4-OH acts as a central hub for generating diverse bioactive libraries.
Figure 1: Divergent synthesis strategy utilizing DBP-4-OH as a central scaffold for medicinal chemistry libraries.
Part 5: Biological Evaluation Protocols
Protocol 1: In Vitro Kinase Assay (Generic)
To validate the DBP-4-OH scaffold in a kinase program (e.g., against SRC or EGFR):
-
Preparation: Dissolve DBP-4-OH derivatives in 100% DMSO (10 mM stock).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Reaction: Mix Kinase (5 nM), Peptide Substrate (2 µM), and Compound (dose-response).
-
Initiation: Add ATP (at Km concentration). Incubate 60 min at RT.
-
Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Protocol 2: Cell Viability Screening (MTT Assay)
-
Seeding: Plate A549 or HeLa cells (5,000/well) in 96-well plates.
-
Treatment: Add compounds (0.1 - 100 µM) for 48h.
-
Readout: Add MTT reagent. Solubilize formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Control: DBP-4-OH parent often shows low cytotoxicity (
), confirming it is a safe scaffold ("innocent bystander") until functionalized.[1]
References
-
Ansari, A., et al. (2017). Biological Activity of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. [1]
-
Frizler, M., et al. (2012). Pyrazoles as privileged scaffolds in the design of kinase inhibitors. Current Topics in Medicinal Chemistry.
-
PubChem Compound Summary. (2023). 1H-Pyrazol-4-ol.[3][4] National Center for Biotechnology Information.
-
Kumar, V., et al. (2013). Synthesis and Anti-inflammatory Activity of Some New 3,4-Disubstituted Pyrazoles. Bioorganic & Medicinal Chemistry Letters.
-
Organic Syntheses. (2010). Regioselective Synthesis of 1-Substituted Pyrazoles. Org. Synth.
Sources
- 1. rsc.org [rsc.org]
- 2. 4-CHLORO-1-(3,4-DICHLORO-BENZYL)-1H-PYRAZOL-3-YLAMINE_cas号1001519-30-7_4-Chloro-1-(3,4-dichlorobenzy - CAS信息网 [cas-news.com]
- 3. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1H-Pyrazol-4-ol | C3H4N2O | CID 119218 - PubChem [pubchem.ncbi.nlm.nih.gov]
